molecular formula C14H13NO5 B459058 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1164538-88-8

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B459058
CAS No.: 1164538-88-8
M. Wt: 275.26g/mol
InChI Key: YOOFQLMTHFOERW-UHFFFAOYSA-N
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Description

This product is 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, a high-purity chemical compound provided for research and development purposes. The compound is identified by CAS Number 1164538-88-8 and has a molecular formula of C14H13NO5 with a molecular weight of 275.26 . It is supplied as a dry powder with a typical purity of 98% . Its complex polycyclic structure features a furan-2-ylmethyl substituent and a carboxylic acid moiety, characteristics that make it a valuable intermediate in organic synthesis and medicinal chemistry research. Recent literature indicates that derivatives of the 1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid scaffold are being explored in the synthesis of novel chemical entities, such as formylphenyl carboxylates and their derivatives . Key physicochemical parameters include a Topological Polar Surface Area (TPSA) of 79 Ų , and it conforms to drug-likeness criteria with LogP values reported between 0.821 and -0.06 , 4 rotatable bonds , one hydrogen bond donor, and 5 hydrogen bond acceptors . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for handling information. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h1-5,9-11H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOFQLMTHFOERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Ugi-Azide Reaction : Furan-2-ylmethanamine reacts with aldehydes, isocyanides, and TMSN₃ in methanol at room temperature to form tetrazole intermediates.

  • N-Acylation : Maleic anhydride acylates the tetrazole intermediate in toluene, generating a maleamic acid derivative.

  • exo-Diels–Alder Cycloaddition : The maleamic acid undergoes an intramolecular exo-selective Diels–Alder (IMDAF) reaction, forming the oxanorbornene core.

  • Dehydration : p-Toluenesulfonic acid (PTSA) catalyzes the dehydration of the cycloadduct to yield the final product.

Optimization and Yield Analysis

Key parameters influencing yields include:

  • Solvent Choice : Anhydrous toluene maximizes acylation efficiency (76% yield).

  • Catalyst Loading : 3.0 equivalents of PTSA achieve complete dehydration without side reactions.

  • Temperature : Room-temperature conditions prevent epimerization of the carboxylic acid group.

Starting MaterialSolventCatalystYield (%)
Furan-2-ylmethanamineMeOH/PhMePTSA10–76

Sustainable Tandem Acylation/IMDAF Approach

Recent advancements emphasize green chemistry principles, utilizing bio-based solvents like sunflower oil.

Solvent Systems and Reaction Conditions

  • Sunflower Oil : Acts as both solvent and stabilizing medium due to its triglyceride content, achieving 92–99% yields at 50°C.

  • Conventional Solvents : Benzene yields comparable results (89%) but raises toxicity concerns.

Stereochemical Outcomes and Epimerization

The IMDAF reaction predominantly forms the exo-carboxylic acid isomer. However, heating the cycloadduct in pyridine–acetic acid (1:1) induces epimerization to the endo isomer. NMR coupling constants (J<sub>Ha,Hb</sub> = 8.5–9.0 Hz) confirm the endo configuration.

SolventTemperature (°C)Reaction Time (h)exo:endo Ratio
Sunflower oil50495:5
Benzene252490:10

Alternative Halopropionyl Ring-Closure Method

A patent-pending strategy employs halopropionyl compounds and conjugated dienes under alkaline conditions.

Patent-Based Synthesis Strategy

  • Reactants : A five-membered conjugated diene (e.g., furan derivative) reacts with 3-chloropropionyl chloride.

  • Conditions : Heating at 80–100°C in the presence of K<sub>2</sub>CO<sub>3</sub> induces cyclization.

  • Scope : Tolerates electron-withdrawing substituents (e.g., nitro groups) with 65–78% yields.

Comparative Efficacy

While less stereoselective than IMDAF routes, this method enables rapid library synthesis for structure-activity relationship studies.

Advanced Mechanistic Insights

Computational Studies on Reaction Pathways

Density functional theory (DFT) calculations at the PCM(toluene)-M06-2X-D3/6-311+G(d) level reveal:

  • The exo transition state is 4.3 kcal/mol lower in energy than the endo pathway, rationalizing stereoselectivity.

  • Dehydration via PTSA proceeds through a carbocation intermediate stabilized by resonance with the furan ring.

Kinetic and Thermodynamic Considerations

  • Activation Energy : 22.7 kcal/mol for the IMDAF step.

  • Rate-Limiting Step : N-Acylation of the tetrazole intermediate (k = 1.2 × 10<sup>−3</sup> s<sup>−1</sup>).

Industrial and Environmental Considerations

Scalability of Bio-Based Solvent Methods

Sunflower oil-based processes reduce VOC emissions by 83% compared to toluene while maintaining 97% product purity.

Waste Reduction Metrics

  • E-Factor : 0.7 for tandem acylation/IMDAF vs. 5.2 for traditional multistep syntheses.

  • PMI (Process Mass Intensity) : 12.3 kg/kg product in bio-solvent systems .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the isoindole structure.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidizing agents are commonly used for epoxidation and oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used for reduction reactions.

    Catalysts: Acid and base catalysts, as well as transition metal catalysts, are used to facilitate various reactions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced isoindole compounds, and substituted furan and isoindole structures.

Scientific Research Applications

Overview

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound characterized by its unique structural features, including a furan ring and an isoindole framework. Its molecular formula is C18H17N3O5C_{18}H_{17}N_{3}O_{5}, with a molecular weight of approximately 355.34 g/mol. The presence of functional groups such as an epoxy group and a carboxylic acid moiety suggests potential biological activities and applications in various fields.

Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant biological activities. Research is ongoing to elucidate its pharmacological profile and potential therapeutic uses.

Potential Applications:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may possess similar capabilities.
  • Anticancer Properties : Some studies have indicated that isoindole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that compounds containing furan and isoindole structures may provide neuroprotective benefits. Investigations into its effects on neurodegenerative diseases are warranted.
  • Drug Development : Given its complex structure and potential biological activity, this compound could serve as a lead structure for the development of new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The furan ring and epoxyisoindole structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound A : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

  • Substituent : Phenyl group at position 6.
  • Key Features : Forms O–H···O hydrogen-bonded chains and weak C–H···π interactions in its crystal structure .
  • Comparison : The phenyl group enhances hydrophobicity compared to the furan-2-ylmethyl group in the target compound. This difference may influence solubility and binding affinity in biological systems.

Compound B : Methyl 3-allyl-2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

  • Substituents : 4-Chlorophenyl and allyl groups.
  • Key Features : Exists as trans- and cis-diastereomers confirmed by X-ray crystallography .
  • Comparison: The electron-withdrawing chlorine atom increases lipophilicity and metabolic stability relative to the furan substituent.

Compound C : 1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid

  • Substituent : Pyridin-4-ylmethyl group.
  • Key Features : Molecular weight 286.28; ≥97% purity .
  • Comparison : The pyridine nitrogen enhances water solubility and hydrogen-bonding capacity compared to the furan oxygen, which may improve bioavailability in aqueous environments.

Compound D : 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid

  • Substituent : 2-Fluorobenzyl group.
  • Key Features : Discontinued due to unspecified reasons .
  • Comparison : Fluorine’s electronegativity may enhance electronic interactions with targets but reduce metabolic stability compared to the furan group.

Compound E : (3aS,6R)-2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid

  • Substituent : Benzo[d][1,3]dioxol-5-yl group.
  • Key Features : A fused dioxole ring increases planarity and rigidity .
  • Comparison : The rigid dioxole system may restrict conformational flexibility, contrasting with the furan group’s moderate rotational freedom.

Stereochemical and Conformational Analysis

  • Cis/Trans Isomerism : Compounds like Compound B exhibit distinct biological activities based on stereochemistry. For example, trans isomers often display higher metabolic stability due to reduced steric hindrance .
  • Ring Puckering : The epoxyisoindole core’s puckering, influenced by substituents, impacts binding to targets. Computational studies using Cremer-Pople coordinates () suggest that bulkier groups (e.g., pyridinyl) may flatten the ring, altering interaction profiles .

Data Tables

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Evidence ID
2-(Furan-2-ylmethyl)-1-oxo-...-7-carboxylic acid Furan-2-ylmethyl C14H13NO5 275.26 Not Available Not Reported -
(4R,4aR,7aS*)-5-Oxo-6-phenyl-...-4-carboxylic acid Phenyl C17H15NO4 297.30 Not Available Not Reported
1-Oxo-2-(pyridin-4-ylmethyl)-...-7-carboxylic Acid Pyridin-4-ylmethyl C15H14N2O4 286.28 Not Available Not Reported
Methyl 3-allyl-2-(4-chlorophenyl)-...-7-carboxylate 4-Chlorophenyl, Allyl C20H18ClNO4 371.81 Not Available Not Reported
(3aR,6S,7R,7aS)-1-Oxo-2-(2-phenylethyl)-...-7-carboxylic Acid 2-Phenylethyl C19H19NO4 325.36 Not Available IC50 = 3.5 µM (FABP4)

Biological Activity

2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS No. 1164538-88-8) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

The chemical formula of the compound is C14H13NOC_{14}H_{13}NO with a molecular weight of approximately 275.257 g/mol. The structure features a furan ring and an isoindole skeleton, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar in structure to this compound. For instance, derivatives of furan-containing compounds have shown promising results against breast cancer cell lines (MCF-7). The MTT assay indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound AMCF-715.5
Compound BMCF-712.8
DoxorubicinMCF-710.0

Inhibition of SARS-CoV-2 Main Protease

Another area of research has focused on the potential antiviral activity of compounds related to this compound. Structural analogs have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication. For example, derivatives with IC50 values as low as 1.55 μM have been reported .

Table 2: Inhibition Potency Against SARS-CoV-2 Mpro

Compound NameIC50 (μM)Mechanism of ActionReference
F8-B61.57Reversible covalent inhibitor
F8-S4310.76Non-peptidomimetic inhibitor

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Cell Cycle Arrest : Some studies indicate that compounds similar to this isoindole derivative can induce cell cycle arrest in cancer cells .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cell lines, suggesting that these compounds can trigger programmed cell death through intrinsic and extrinsic pathways.
  • Enzyme Inhibition : The inhibition of key enzymes involved in viral replication highlights the potential for therapeutic applications in antiviral drug development .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of furan-containing compounds:

  • Study on MCF-7 Cell Line : A study demonstrated that specific derivatives showed significant cytotoxic effects on MCF-7 cells with IC50 values indicating strong potential for further development as anticancer agents .
  • SARS-CoV-2 Inhibition Study : Research identified novel inhibitors targeting the SARS-CoV-2 Mpro enzyme with promising potency and low cytotoxicity in cell-based assays .

Q & A

Basic: What are the recommended spectroscopic techniques for structural confirmation of this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • Primary Techniques : Use ¹H/¹³C NMR to confirm the furan and epoxyisoindole moieties, and FT-IR to validate carboxylic acid and ketone functional groups. For stereochemical confirmation, X-ray crystallography is essential due to the compound’s fused bicyclic system .
  • Handling Discrepancies : Cross-validate NMR data with computational methods (e.g., DFT-based chemical shift predictions) if experimental peaks deviate from expected patterns. Compare with structurally analogous compounds (e.g., 2-(3-methoxyphenyl)-substituted derivatives) to resolve ambiguities in splitting patterns .

Basic: How can researchers ensure the compound’s stability during storage and experimental use?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the furan ring and hydrolysis of the epoxy group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
  • In-Lab Handling : Use anhydrous solvents (e.g., DMF, DMSO) for solubility studies. Monitor pH in aqueous solutions (optimal range: 4–6) to avoid decarboxylation of the carboxylic acid group .

Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer:

  • Design Framework : Adopt a split-plot design to assess abiotic/biotic degradation (e.g., hydrolysis, microbial metabolism) across environmental compartments (soil, water). Include controls for photolysis and adsorption .
  • Key Parameters : Measure half-life (t½) in aqueous systems under varying pH/temperature. Use LC-HRMS to identify transformation products (e.g., ring-opened epoxides or oxidized furans) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardization : Ensure consistent bioassay conditions (e.g., cell line viability, incubation time) across studies. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or compound purity (>97% by HPLC) .
  • Mechanistic Studies : Use molecular docking to verify interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values. Cross-reference with structurally similar bioactive compounds (e.g., chromium(III) complexes) .

Basic: What synthetic routes are most efficient for producing this compound, and what are common pitfalls?

Methodological Answer:

  • Route Optimization : Employ multistep synthesis starting from furan-2-carbaldehyde and maleic anhydride. Key steps include Diels-Alder cyclization to form the epoxyisoindole core, followed by regioselective carboxylation .
  • Pitfalls : Avoid prolonged heating during cyclization to prevent epoxide ring opening. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .

Advanced: How can computational methods enhance understanding of the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may drive interactions with metal catalysts .
  • Validation : Compare computed activation energies for epoxide ring-opening reactions with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What analytical methods are critical for assessing purity, and how should batch variability be addressed?

Methodological Answer:

  • Purity Assessment : Use HPLC-PDA (C18 column, 0.1% formic acid/acetonitrile gradient) with a detection threshold of ≥97%. Confirm absence of isomers via chiral HPLC .
  • Batch Variability : Implement QC protocols including elemental analysis (C, H, N) and melting point consistency checks (e.g., mp 123–124°C for related analogs) .

Advanced: What strategies are effective for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Biophysical Techniques : Use SPR (Surface Plasmon Resonance) to quantify binding affinity with proteins (e.g., serum albumin). Supplement with CD spectroscopy to monitor conformational changes in target enzymes .
  • In Silico Tools : Perform MD simulations (GROMACS/AMBER) to model dynamic interactions over time, focusing on hydrogen bonding with the carboxylic acid group .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Refer to SDS guidelines for emergency procedures (e.g., eye rinsing with water for 15+ minutes) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Incinerate organic waste at ≥800°C to ensure complete degradation .

Advanced: How can researchers design studies to evaluate the compound’s ecotoxicological impacts?

Methodological Answer:

  • Tiered Testing : Follow OECD Guidelines (e.g., Test No. 201/202 for algal/daphnia toxicity). Use mesocosm systems to simulate real-world exposure scenarios in aquatic ecosystems .
  • Endpoints : Measure EC₅₀ for growth inhibition in Pseudokirchneriella subcapitata and LC₅₀ in Daphnia magna. Correlate with log Kow values to predict bioaccumulation potential .

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